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molecular formula C5Cl4N2O B8792662 2,4,6-Trichloropyrimidine-5-carbonyl chloride CAS No. 77456-66-7

2,4,6-Trichloropyrimidine-5-carbonyl chloride

Cat. No. B8792662
M. Wt: 245.9 g/mol
InChI Key: XJNDXSGINZSFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399674

Procedure details

A solution of 12.35 parts of trichloropyrimidine-5-carbonyl chloride in 200 parts by volume of acetone is stirred into a suspension of 12.12 parts of γ-(β-sulfatoethylsulfonyl)-propylamine in 250 parts by volume of acetone at 0° C. The reaction is carried out at 5° to 10° C., while maintaining a pH of 6.5 by means of 15% strength aqueous sodium carbonate solution. The trichloro-pyrimidine-5-carboxylic acid compound thus obtained of the formula ##STR25## is isolated by evaporation of the solution under reduced pressure. The compound is a solid substance; it is characterized by the following 13C-NMR spectroscopy values in hexadeutero-dimethyl sulfoxide: δ (in ppm)=21.7; 37.9; 51.2; 52.3; 60.0; 129.4; 157.5; 159.4; 160.6 compared with tetramethylsilane as the internal standard.
[Compound]
Name
12.35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
γ-(β-sulfatoethylsulfonyl)-propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[C:3]=1[C:10](Cl)=[O:11].C(=O)([O-])[O-:14].[Na+].[Na+]>CC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[C:3]=1[C:10]([OH:11])=[O:14] |f:1.2.3|

Inputs

Step One
Name
12.35
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl
Name
12.12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
γ-(β-sulfatoethylsulfonyl)-propylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 5° to 10° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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